molecular formula C22H25N5O2 B4911835 N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-2-(4-morpholinyl)acetamide

N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-2-(4-morpholinyl)acetamide

Cat. No.: B4911835
M. Wt: 391.5 g/mol
InChI Key: ZUQDTNLRKQLZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-2-(4-morpholinyl)acetamide is a complex organic compound that combines several functional groups, including benzimidazole, morpholine, and acetamide structures. It exhibits unique properties that make it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-2-(4-morpholinyl)acetamide involves multiple steps, including the formation of the dihydropyrazino[1,2-a]benzimidazole core and subsequent functionalization. The key steps include:

  • Formation of the Benzimidazole Core: : This involves the reaction between o-phenylenediamine and a carboxylic acid derivative to form the benzimidazole ring.

  • Introduction of the Pyrazino Group: : This typically requires cyclization reactions under acidic or basic conditions to introduce the pyrazino moiety.

  • Substitution on the Benzimidazole Core: : This involves electrophilic or nucleophilic substitution reactions to attach the phenyl and morpholine groups.

  • Acetamide Formation: : Finally, acylation reactions introduce the acetamide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of high-efficiency catalysts, solvent systems, and controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-2-(4-morpholinyl)acetamide can undergo several types of chemical reactions:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to modify the aromatic system or to reduce any nitro groups present.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur, allowing for further functionalization.

  • Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

  • Reduction: : Commonly using hydrogen gas with a palladium catalyst or sodium borohydride.

  • Substitution: : Reagents vary depending on the desired functional group but can include halogenated compounds for nucleophilic substitutions.

  • Hydrolysis: : Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed from These Reactions

  • Oxidation: : May form quinones or other oxidized derivatives.

  • Reduction: : Can produce amines or reduced aromatic rings.

  • Substitution: : Various substituted derivatives depending on the reactants.

  • Hydrolysis: : Produces carboxylic acids and amines.

Scientific Research Applications

N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-2-(4-morpholinyl)acetamide has numerous applications:

Chemistry

Used as a building block in organic synthesis to create more complex molecules.

Biology

Investigated for its potential role in biological systems, particularly its interactions with proteins and enzymes.

Medicine

Explored for its therapeutic potential, particularly in targeting specific pathways for disease treatment.

Industry

Utilized in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. It can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Highlighting Its Uniqueness

Compared to other similar compounds, N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-2-(4-morpholinyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Similar Compounds

  • N-(4-aminophenyl)acetamide: : A simpler analog without the pyrazino and morpholine groups.

  • 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: : Shares a similar heterocyclic structure but with sulfur instead of nitrogen.

  • 2-(4-morpholinyl)benzimidazole: : Lacks the pyrazino group but has similar structural features.

This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)phenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c28-22(16-25-11-13-29-14-12-25)23-17-5-7-18(8-6-17)26-9-10-27-20-4-2-1-3-19(20)24-21(27)15-26/h1-8H,9-16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDTNLRKQLZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C32)CN1C4=CC=C(C=C4)NC(=O)CN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.